molecular formula C7H11NO4 B1677823 Oxaceprol CAS No. 33996-33-7

Oxaceprol

Cat. No.: B1677823
CAS No.: 33996-33-7
M. Wt: 173.17 g/mol
InChI Key: BAPRUDZDYCKSOQ-RITPCOANSA-N
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Description

Oxaceprol is an anti-inflammatory drug primarily used in the treatment of osteoarthritis. It is derived from L-proline, a naturally occurring amino acid. The compound works by inhibiting the adhesion and migration of white blood cells, thereby reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxaceprol can be synthesized through the reaction of L-proline with acetic anhydride. The process involves the acetylation of L-proline to form the final product. The reaction is typically carried out in an organic solvent such as methanol or chloroform, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation of L-proline. The process is optimized for high yield and purity, often using advanced techniques such as thin-film hydration and passive loading methods to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Oxaceprol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Oxaceprol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug commonly used for pain and inflammation.

    Ibuprofen: Another widely used non-steroidal anti-inflammatory drug.

    L-proline: The parent compound from which Oxaceprol is derived.

Uniqueness

This compound is unique in its ability to inhibit white blood cell adhesion and migration, which sets it apart from other non-steroidal anti-inflammatory drugs that primarily work by inhibiting cyclooxygenase enzymes. This unique mechanism of action contributes to its effectiveness and safety profile in the treatment of osteoarthritis .

Properties

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046410
Record name Oxaceprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33996-33-7
Record name Oxaceprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33996-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaceprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaceprol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13363
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Proline, 1-acetyl-4-hydroxy-, (4R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxaceprol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxaceprol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXACEPROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?

A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, this compound's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing this compound's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.

Q2: How does this compound compare to NSAIDs in terms of its effects on joint inflammation?

A2: While both this compound and NSAIDs aim to reduce joint inflammation, their mechanisms differ. This compound primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, this compound seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize this compound-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between this compound and the polymer matrix.

Q5: Has there been research on formulating this compound for targeted drug delivery, particularly to joints affected by osteoarthritis?

A5: Yes, researchers have explored encapsulating this compound within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.

Q6: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A6: Studies in beagle dogs demonstrate that this compound is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, this compound is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].

Q7: What is the evidence supporting the efficacy of this compound in treating osteoarthritis?

A7: Several clinical trials have explored this compound's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with this compound for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving this compound alongside conventional osteoarthritis treatment for a year [].

Q8: How does the efficacy of this compound compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?

A8: Randomized controlled trials comparing this compound with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that this compound could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.

Q9: Has the efficacy of this compound been investigated in animal models of osteoarthritis?

A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular this compound with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring this compound's therapeutic potential.

Q10: Are there any known drug interactions with this compound?

A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between this compound and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.

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